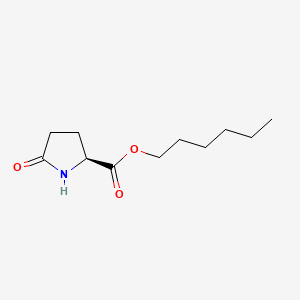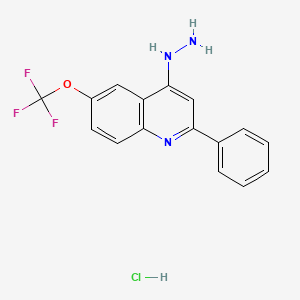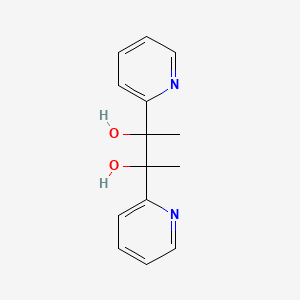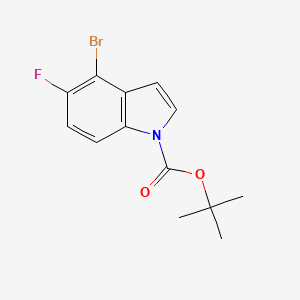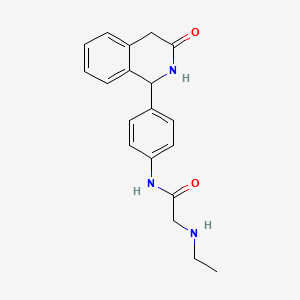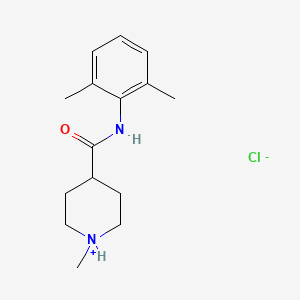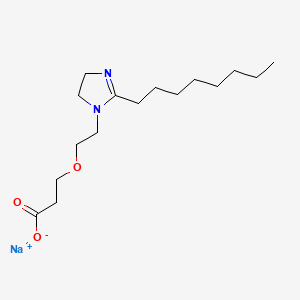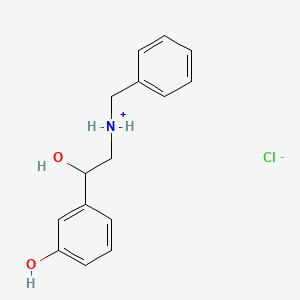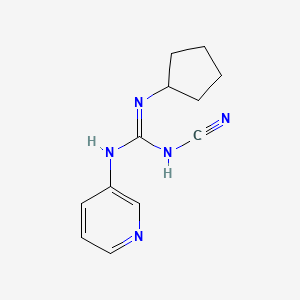
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-: is a chemical compound with the molecular formula C12H15N5 and a molecular weight of 229.28 g/mol It is known for its unique structure, which includes a guanidine group, a cyano group, a cyclopentyl ring, and a pyridyl ring
準備方法
The synthesis of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- involves several steps. One common synthetic route includes the reaction of cyclopentylamine with cyanogen bromide to form the intermediate 2-cyano-1-cyclopentylguanidine. This intermediate is then reacted with 3-pyridinecarboxaldehyde to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include the corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced guanidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl ring, using reagents such as halogens or alkylating agents. These reactions yield substituted pyridyl derivatives.
科学的研究の応用
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- involves its interaction with specific molecular targets. The guanidine group is known to interact with enzymes and receptors, modulating their activity. The cyano group and pyridyl ring contribute to the compound’s ability to bind to specific sites on proteins and other biomolecules. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- can be compared with other similar compounds, such as:
2-Cyano-1-cyclopentyl-3-(3-pyridyl)guanidine: This compound shares a similar structure but may have different substituents on the pyridyl ring, leading to variations in its chemical and biological properties.
3-Cyanopyridines: These compounds have a cyano group attached to the pyridine ring and are known for their antiproliferative activity. They are used in the development of anticancer agents and other therapeutic compounds.
The uniqueness of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
CAS番号 |
60560-22-7 |
|---|---|
分子式 |
C12H15N5 |
分子量 |
229.28 g/mol |
IUPAC名 |
1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H15N5/c13-9-15-12(16-10-4-1-2-5-10)17-11-6-3-7-14-8-11/h3,6-8,10H,1-2,4-5H2,(H2,15,16,17) |
InChIキー |
UVQIHZIOZJMHRT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N=C(NC#N)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


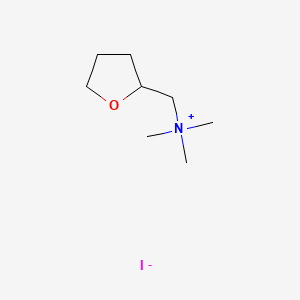
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
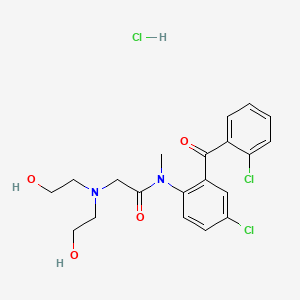
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
